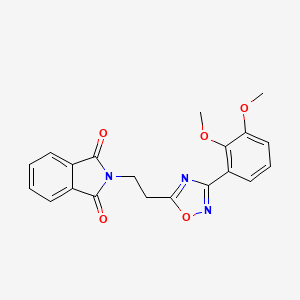

![molecular formula C19H16N2O4 B2927109 4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid CAS No. 1607770-78-4](/img/structure/B2927109.png)

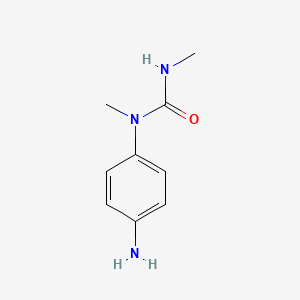

4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was prepared by the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid . The reaction mixture was boiled for 40 hours, then diluted with water and acidified with 10% aqueous hydrochloric acid until a precipitate formed . The precipitate was then filtered and recrystallized from ethanol .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells (DSSCs)

This compound is utilized in the development of Dye-Sensitized Solar Cells . It acts as a sensitizer dye, which is crucial for the conversion of solar energy into electrical energy. The optoelectronic properties of the molecule, such as dipole moment, polarizability, and hyperpolarizability, indicate that it’s a promising candidate for nonlinear optical materials, which are essential for the efficiency of DSSCs .

Nonlinear Optical Materials

Due to its significant molecular hyperpolarizability, this compound is a good candidate for nonlinear optical materials . These materials are pivotal in the field of photonics, including applications like optical switching, modulation, and telecommunication systems .

Organic Electronics

In organic electronics, the compound’s structural and thermodynamic properties can be harnessed. Its high thermal stability makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices that require materials with stable optoelectronic characteristics .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a versatile starting material for various chemical reactions, leading to the creation of a wide range of products .

Propriétés

IUPAC Name |

4-[[2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-25-12-14-4-2-13(3-5-14)10-16(11-20)18(22)21-17-8-6-15(7-9-17)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUZZNGNDPLXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2927035.png)

![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)

![5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2927042.png)